![molecular formula C17H12ClN3 B14278403 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole CAS No. 136136-48-6](/img/structure/B14278403.png)
9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole: is a heterocyclic compound that belongs to the class of pyrimidoindoles This compound is characterized by a fused ring system that includes both pyrimidine and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Ring: Starting from a suitable indole precursor, such as 2-aminoindole, the indole ring is constructed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is then introduced via annulation reactions, often involving reagents like formamide or formic acid.
Benzylation: Finally, the benzyl group is introduced at the 9-position through a benzylation reaction, typically using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The chlorine atom at the 4-position makes the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives such as 4-chloro-9H-pyrimido[4,5-B]indole-9-carboxylic acid.
Reduction: Reduced derivatives like 4-chloro-9H-pyrimido[4,5-B]indole-9-methanol.
Substitution: Substituted derivatives such as 4-amino-9-benzyl-9H-pyrimido[4,5-B]indole.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the field of cancer research.
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents. They are being investigated for their potential to inhibit specific enzymes involved in disease pathways, such as kinases in cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced stability and functionality.
Wirkmechanismus
The mechanism of action of 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects. For example, its interaction with kinases can prevent the phosphorylation of key proteins involved in cell proliferation, thereby exhibiting anti-cancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-9-methyl-9H-pyrimido[4,5-B]indole
- 7-Chloro-9H-pyrimido[4,5-B]indole
- 9-Benzyl-4-methyl-9H-pyrimido[4,5-B]indole
Comparison
Compared to similar compounds, 9-Benzyl-4-chloro-9H-pyrimido[4,5-B]indole is unique due to the presence of both a benzyl group and a chlorine atom. This combination enhances its chemical reactivity and potential biological activity. The benzyl group increases its lipophilicity, potentially improving its ability to cross cell membranes, while the chlorine atom provides a site for further chemical modifications.
Eigenschaften
CAS-Nummer |
136136-48-6 |
|---|---|
Molekularformel |
C17H12ClN3 |
Molekulargewicht |
293.7 g/mol |
IUPAC-Name |
9-benzyl-4-chloropyrimido[4,5-b]indole |
InChI |
InChI=1S/C17H12ClN3/c18-16-15-13-8-4-5-9-14(13)21(17(15)20-11-19-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2 |
InChI-Schlüssel |
FKVLNSQUHGUCLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=CN=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
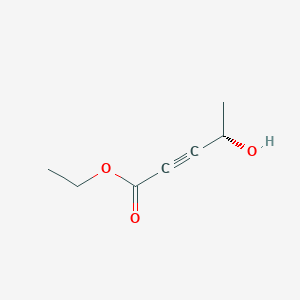
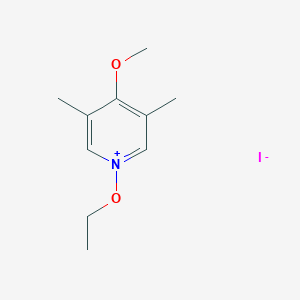
![(4S,4aS,5R,7aS)-5-hydroxy-7-(hydroxymethyl)-1,3,4,4a,5,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14278351.png)
![3-(5H-[1,3]Thiazolo[2,3-b]quinazolin-3-yl)phenol](/img/structure/B14278353.png)
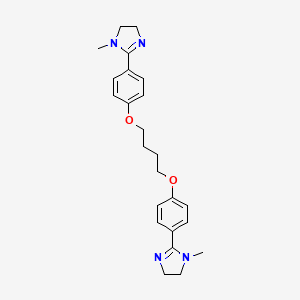

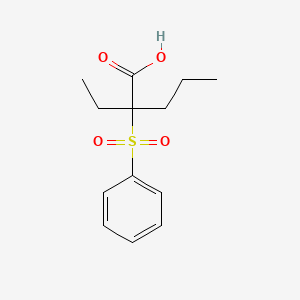
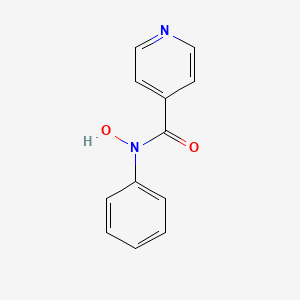
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)


